
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide, commonly known as BDBS, is a chemical compound used in scientific research. It is a sulfonamide derivative and has been found to have potential therapeutic applications in various fields.
Mecanismo De Acción
The mechanism of action of BDBS is not fully understood, but it is believed to act through multiple pathways. In cancer cells, BDBS induces apoptosis by activating caspases and suppressing the expression of anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neurology, BDBS reduces oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. In immunology, BDBS inhibits the proliferation of T cells by suppressing the expression of IL-2 and IL-2Rα and reducing the activity of NF-AT.
Biochemical and Physiological Effects:
BDBS has been found to have various biochemical and physiological effects. In cancer cells, BDBS inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In neurology, BDBS reduces oxidative stress and inflammation, improves cognitive function, and protects against neurodegeneration. In immunology, BDBS modulates the immune response by inhibiting T cell proliferation and reducing cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDBS has several advantages for lab experiments. It is a relatively stable and easy to handle compound, and its synthesis method is well-established. It has been shown to have potential therapeutic applications in various fields, making it a valuable tool for scientific research. However, BDBS also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Direcciones Futuras
There are several future directions for research on BDBS. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other fields such as infectious diseases and autoimmune disorders. Additionally, the development of BDBS analogs with improved efficacy and safety profiles could lead to the discovery of new drugs.
Métodos De Síntesis
The synthesis of BDBS involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain pure BDBS.
Aplicaciones Científicas De Investigación
BDBS has been found to have potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, BDBS has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, BDBS has been found to modulate the immune response by inhibiting the proliferation of T cells and reducing cytokine production.
Propiedades
Fórmula molecular |
C15H14BrNO4S |
|---|---|
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14BrNO4S/c1-10-6-12(16)3-5-15(10)22(18,19)17-8-11-2-4-13-14(7-11)21-9-20-13/h2-7,17H,8-9H2,1H3 |
Clave InChI |
AMROLBJYYWKJFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



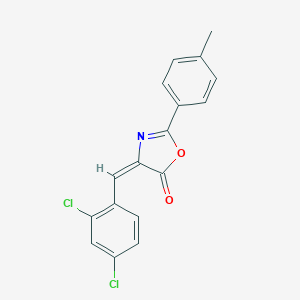
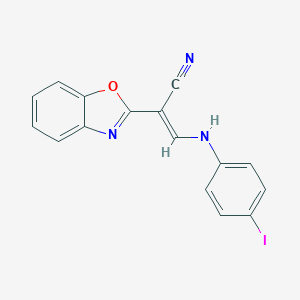
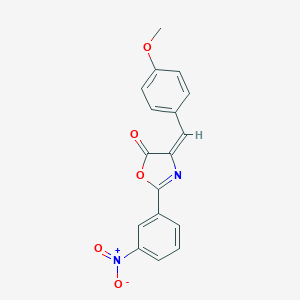


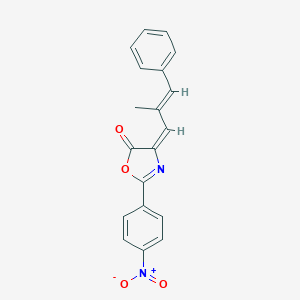
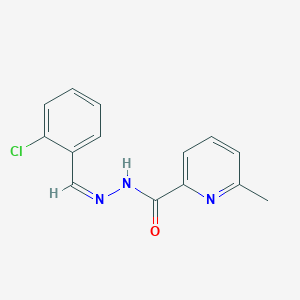
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
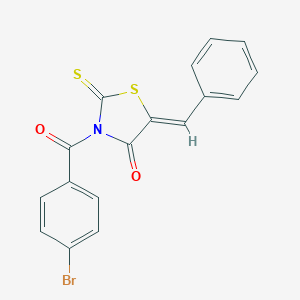
![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)
